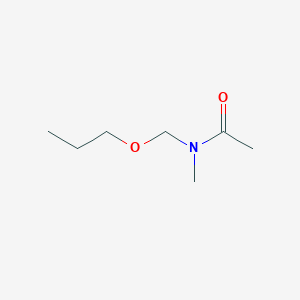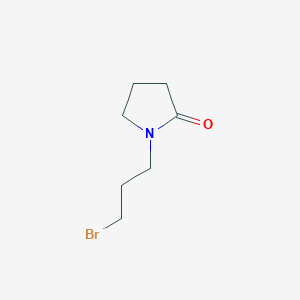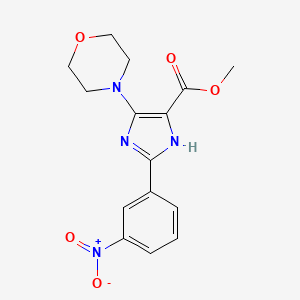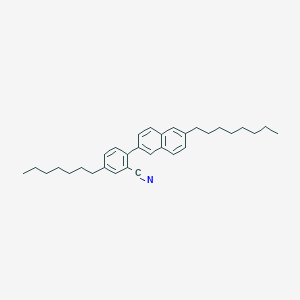
Pyridine, 2-chloro-3-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-chloro-3-(tributylstannyl)-: is an organotin compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a tributylstannyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-chloro-3-(tributylstannyl)- typically involves the stannylation of a chloropyridine precursor. One common method is the reaction of 2-chloropyridine with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the stannylated product .
Industrial Production Methods: While specific industrial production methods for Pyridine, 2-chloro-3-(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-chloro-3-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Stille coupling reactions often use palladium catalysts, such as Pd(PPh3)4, in the presence of a base like cesium carbonate.
Major Products:
Substitution Reactions: Products include substituted pyridines where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: Products are typically biaryl or vinyl-aryl compounds, depending on the halide used in the reaction.
Applications De Recherche Scientifique
Pyridine, 2-chloro-3-(tributylstannyl)- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Materials Science: The compound can be used in the preparation of functional materials, such as polymers and ligands for catalysis.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.
Mécanisme D'action
The mechanism of action of Pyridine, 2-chloro-3-(tributylstannyl)- primarily involves its reactivity in substitution and coupling reactions. The chlorine atom and the tributylstannyl group provide reactive sites that can undergo nucleophilic substitution and palladium-catalyzed coupling, respectively. These reactions enable the formation of new chemical bonds, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(tributylstannyl)pyridine
- 3-Chloro-4-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
Comparison:
- Reactivity: Pyridine, 2-chloro-3-(tributylstannyl)- is unique in its reactivity due to the specific positioning of the chlorine and tributylstannyl groups. This positioning influences the compound’s electronic properties and steric effects, making it distinct from other stannylated pyridines .
- Applications: While similar compounds may also be used in organic synthesis and materials science, Pyridine, 2-chloro-3-(tributylstannyl)- offers specific advantages in certain coupling reactions due to its unique substitution pattern .
Propriétés
Numéro CAS |
190060-73-2 |
|---|---|
Formule moléculaire |
C17H30ClNSn |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
tributyl-(2-chloropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |
Clé InChI |
QVMCNKXAMXHRPU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethylbis[4-(phenylethynyl)phenyl]silane](/img/structure/B12556546.png)

![2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B12556559.png)
![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)

![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)
![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)


![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)


